molecular formula C11H17N3O3S B2914792 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide CAS No. 2034317-02-5

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide

Cat. No.: B2914792
CAS No.: 2034317-02-5
M. Wt: 271.34
InChI Key: QOJXRHQLPLUDTI-MGCOHNPYSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide is a synthetic organic compound that features a cyclohexyl ring substituted with a pyrazin-2-yloxy group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide typically involves the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from commercially available cyclohexanone.

    Introduction of the pyrazin-2-yloxy group: The pyrazin-2-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the cyclohexyl intermediate.

    Attachment of the methanesulfonamide group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide
  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)propanesulfonamide
  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanesulfonamide

Uniqueness

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methanesulfonamide group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-18(15,16)14-9-2-4-10(5-3-9)17-11-8-12-6-7-13-11/h6-10,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJXRHQLPLUDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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